molecular formula C19H18O6 B3048424 4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)- CAS No. 16854-93-6

4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)-

Cat. No.: B3048424
CAS No.: 16854-93-6
M. Wt: 342.3 g/mol
InChI Key: BCFMECGPRZJQMZ-UHFFFAOYSA-N
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Description

4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)- is a complex organic compound belonging to the flavonoid family. Flavonoids are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound is characterized by its multiple methoxy groups and a benzopyranone core structure, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)- typically involves the condensation of appropriate phenolic precursors under controlled conditions. One common method includes the use of methoxy-substituted benzaldehydes and acetophenones, followed by cyclization reactions. The reaction conditions often require acidic or basic catalysts to facilitate the formation of the benzopyranone ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to ensure consistent quality and yield. The use of advanced purification methods, such as column chromatography and recrystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed under controlled temperature and pH conditions.

Major Products Formed

The major products formed from these reactions include various substituted benzopyranones, quinones, and dihydro derivatives, each with distinct chemical and biological properties.

Scientific Research Applications

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential antioxidant and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer, antiviral, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a component in various chemical formulations.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)- involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one, 5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-: Known for its antioxidant properties.

    4H-1-Benzopyran-4-one, 2-(3,4-dimethoxyphenyl)-5-hydroxy-3,6,7-trimethoxy-: Studied for its potential anticancer effects.

    4H-1-Benzopyran-4-one, 5,6,7-trimethoxy-2-(4-methoxyphenyl)-: Investigated for its anti-inflammatory activities.

Uniqueness

4H-1-Benzopyran-4-one, 3,7,8-trimethoxy-2-(4-methoxyphenyl)- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its multiple methoxy groups enhance its solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3,7,8-trimethoxy-2-(4-methoxyphenyl)chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18O6/c1-21-12-7-5-11(6-8-12)16-19(24-4)15(20)13-9-10-14(22-2)18(23-3)17(13)25-16/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCFMECGPRZJQMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641022
Record name 3,7,8-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16854-93-6
Record name 3,7,8-Trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641022
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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